molecular formula C4H7N3O B1313799 (1-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 77177-21-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1313799
CAS No.: 77177-21-0
M. Wt: 113.12 g/mol
InChI Key: XKKMMJLWDOKNEW-UHFFFAOYSA-N
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Description

“(1-methyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It is also known by its English name “(1-Methyl-1H- [1,2,4]Triazol-3-yl)-Methanol” and has a CAS number of 135242-93-2 .


Synthesis Analysis

The synthesis of new 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 113.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Anticancer Activity

1-methyl-1H-1,2,3-triazol-4-yl)methanol derivatives have been investigated for their potential anticancer activities. Studies have demonstrated the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives, showcasing significant effectiveness against human leukemia (HL-60) cells and human hepatoma G2 cells (Dong, Wu, & Gao, 2017). Similar research also supports these findings, with emphasis on the effectiveness of synthesized compounds against cancer cells (Dong & Wu, 2018).

Catalysis

(1-methyl-1H-1,2,3-triazol-4-yl)methanol derivatives have found applications as catalysts in chemical reactions. One study describes the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009). Another study discusses the applications of tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) as valuable C3-symmetric tripodal ligands for transition metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).

Antimicrobial Activity

Research also indicates the use of this compound derivatives in antimicrobial applications. A study focusing on the synthesis of novel benzofuran based 1,2,3-triazoles highlighted their significant antimicrobial activity (Sunitha et al., 2017).

Corrosion Inhibition

These derivatives have also been explored as corrosion inhibitors. A particular study investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its effectiveness as a corrosion inhibitor for mild steel in acidic medium, demonstrating the compound's potential in this application (Ma et al., 2017).

Photophysical Properties

Additionally, this compound derivatives have been used to study photophysical properties. A research focusing on chloroquinoline based chalcones containing 1,2,3-triazole moiety investigated their absorbance and fluorescence spectra in methanol, contributing to the understanding of their photophysical behavior (Singh, Sindhu, & Khurana, 2015)

Future Directions

The future directions for “(1-methyl-1H-1,2,3-triazol-4-yl)methanol” and its analogs could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . This could lead to the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(1-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKMMJLWDOKNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285184
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77177-21-0
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77177-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,3-triazol-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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